molecular formula C9H12ClF7N2O2 B3833365 2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride

2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride

Cat. No.: B3833365
M. Wt: 348.64 g/mol
InChI Key: WPSXLGZVLWZGRW-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride is a fluorinated organic compound. The presence of multiple fluorine atoms and a piperazine ring suggests potential applications in medicinal chemistry and material science. This compound may exhibit unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride likely involves multiple steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or through electrophilic fluorination.

    Formation of the Trifluoromethoxy Group: This can be introduced using trifluoromethanesulfonic anhydride (Tf2O) and a suitable base.

    Final Coupling Reaction: The final step involves coupling the fluorinated intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysts: Using efficient catalysts to increase yield.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Formation of N-oxides or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Fluorinated Building Blocks: Used in the synthesis of more complex fluorinated compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the development of fluorinated probes for imaging and diagnostic purposes.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents due to its unique chemical properties.

Industry

    Materials Science: Application in the development of new materials with unique properties such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Drug Development: Interaction with biological targets such as enzymes or receptors.

    Catalysis: Acting as a ligand to stabilize transition states in catalytic cycles.

    Materials Science: Contributing to the physical properties of materials through its chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one: Without the hydrochloride salt.

    Fluorinated Piperazines: Other compounds with similar fluorinated piperazine structures.

    Trifluoromethoxy Compounds: Compounds with the trifluoromethoxy group but different core structures.

Uniqueness

    Fluorine Content: The high fluorine content may impart unique properties such as increased lipophilicity or metabolic stability.

    Piperazine Ring: The presence of the piperazine ring may enhance its biological activity and binding affinity to biological targets.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7N2O2.ClH/c1-17-2-4-18(5-3-17)6(19)7(10,11)8(12,13)20-9(14,15)16;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSXLGZVLWZGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(C(OC(F)(F)F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Reactant of Route 2
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2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Reactant of Route 3
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2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Reactant of Route 5
2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Reactant of Route 6
2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride

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